molecular formula C17H24N4OS B6977614 5-methyl-1-pentan-3-yl-N-[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]pyrazole-4-carboxamide

5-methyl-1-pentan-3-yl-N-[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]pyrazole-4-carboxamide

Cat. No.: B6977614
M. Wt: 332.5 g/mol
InChI Key: FZYFOHIBTUQRJW-LBPRGKRZSA-N
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Description

5-methyl-1-pentan-3-yl-N-[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

5-methyl-1-pentan-3-yl-N-[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-4-13(5-2)21-11(3)14(9-19-21)17(22)20-12-6-7-15-16(8-12)23-10-18-15/h9-10,12-13H,4-8H2,1-3H3,(H,20,22)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYFOHIBTUQRJW-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=C(C=N1)C(=O)NC2CCC3=C(C2)SC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)N1C(=C(C=N1)C(=O)N[C@H]2CCC3=C(C2)SC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-pentan-3-yl-N-[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]pyrazole-4-carboxamide typically involves the reaction of 5-methyl-1-pentan-3-yl pyrazole-4-carboxylic acid with 6-amino-4,5,6,7-tetrahydro-1,3-benzothiazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-pentan-3-yl-N-[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-methyl-1-pentan-3-yl-N-[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-1-pentan-3-yl-N-[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

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